Araneosol Araneosol Araneosol belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, araneosol is considered to be a flavonoid lipid molecule. Araneosol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 50461-86-4
VCID: VC20757440
InChI: InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3
SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol

Araneosol

CAS No.: 50461-86-4

Cat. No.: VC20757440

Molecular Formula: C19H18O8

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

Araneosol - 50461-86-4

Description Araneosol belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, araneosol is considered to be a flavonoid lipid molecule. Araneosol is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 50461-86-4
Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
IUPAC Name 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3
Standard InChI Key UZIFGCHUAVTVIL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC
Appearance Yellow powder

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator